N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(14-7-10-24-12-14)19-15-5-8-22(9-6-15)17-11-13-3-1-2-4-16(13)20-21-17/h7,10-12,15H,1-6,8-9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKCEYNICICABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and cinnoline intermediates. The piperidine ring can be synthesized through the hydrogenation of pyridine, while the cinnoline moiety can be prepared via cyclization reactions involving appropriate precursors. The final step involves coupling the piperidine and cinnoline intermediates with thiophene-3-carboxylic acid under amide bond-forming conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cinnoline moiety can be reduced to tetrahydrocinnoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Tetrahydrocinnoline derivatives.
Substitution: Piperidine derivatives with various substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving piperidine and cinnoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The piperidine and cinnoline moieties may contribute to binding affinity and specificity, while the thiophene carboxamide group could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indazole-3-carboxamide
- N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide
Uniqueness
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to indazole or indole derivatives
Biological Activity
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the compound's biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a thiophene ring, a piperidine moiety, and a tetrahydrocinnoline substituent. Its molecular formula is with a molecular weight of approximately 342.45 g/mol. The specific arrangement of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound is thought to involve interactions with various biological targets, such as receptors and enzymes. The thiophene moiety may enhance the compound's ability to bind to specific targets, potentially modulating their activity. However, detailed studies on the exact mechanism of action remain limited.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing piperidine and thiophene rings have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Preliminary studies suggest that this compound may possess similar properties due to its structural characteristics.
Antimicrobial Activity
Compounds with thiophene rings are often associated with antimicrobial properties. Studies on related compounds have demonstrated efficacy against various bacterial strains and fungi. Investigating the antimicrobial potential of this compound could reveal its usefulness in treating infections.
Neuroprotective Effects
Given the presence of the tetrahydrocinnoline moiety, which is known for neuroprotective effects in other compounds, there is potential for this compound to exhibit similar properties. Neuroprotective agents are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Piperidine Moiety : This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
- Coupling with Tetrahydrocinnoline : The tetrahydrocinnoline structure is incorporated through specific coupling reactions under controlled conditions.
- Final Carboxamide Formation : The carboxamide group is introduced at the final stage to yield the target compound.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, related compounds have provided insights into its potential applications:
| Compound | Biological Activity | Reference |
|---|---|---|
| Piperidine derivatives | Antitumor effects | |
| Thiophene-containing compounds | Antimicrobial activity | |
| Tetrahydrocinnoline analogs | Neuroprotective properties |
These findings underscore the need for further investigation into the biological activity of this compound.
Q & A
Q. What are the optimal synthetic routes for N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide, and how can reaction yields be improved?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the tetrahydrocinnoline core via cyclization reactions under controlled temperature and catalytic conditions.
- Step 2 : Functionalization of the piperidine ring at the 4-position using coupling reagents (e.g., EDC/HOBt) to introduce the thiophene-3-carboxamide moiety .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
To improve yields: - Optimize solvent systems (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups .
Q. What analytical techniques are critical for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the tetrahydrocinnoline and piperidine rings .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- HPLC-PDA : Assesses purity (>95% recommended for pharmacological studies) .
Q. How should researchers design initial pharmacological screening assays for this compound?
- In vitro assays : Screen against panels of kinases, GPCRs, or ion channels using fluorescence polarization or radiometric assays .
- Dose-response studies : Use logarithmic concentration ranges (e.g., 1 nM–10 µM) to determine IC₅₀/EC₅₀ values.
- Counter-screening : Test against structurally related off-target proteins to assess selectivity .
Advanced Research Questions
Q. How can contradictory data on the compound’s mechanism of action be resolved?
Contradictions often arise from:
- Varied assay conditions (e.g., pH, co-solvents affecting ligand-receptor interactions).
- Off-target effects (e.g., allosteric modulation vs. direct binding).
Methodological solutions : - Use orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for activity) .
- Perform molecular dynamics simulations to predict binding modes and validate with mutagenesis studies .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
- Systematic substitution : Modify the thiophene ring (e.g., halogenation at the 5-position) or piperidine N-substituents to probe steric/electronic effects .
- Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to assess impact on potency .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity .
Q. How can computational methods enhance the compound’s pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions. Adjust lipophilicity by introducing polar groups (e.g., -OH, -NH₂) .
- Molecular docking : Identify key residues in target binding pockets (e.g., ATP-binding sites in kinases) to guide scaffold optimization .
Q. What experimental approaches are recommended for identifying biological targets?
- Chemical proteomics : Use affinity chromatography with immobilized compound to capture interacting proteins .
- Thermal shift assays : Monitor protein stability changes upon compound binding via differential scanning fluorimetry .
- CRISPR-Cas9 screens : Knockout candidate targets in cell lines to confirm phenotypic relevance .
Q. How should researchers address discrepancies in reported solubility and stability data?
- Standardize protocols : Use USP buffers (pH 1.2–7.4) for solubility studies and track degradation via LC-MS under accelerated conditions (40°C/75% RH) .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility .
Methodological & Safety Considerations
Q. What validation criteria are essential for analytical methods used in quality control?
- Linearity : R² ≥ 0.995 for calibration curves.
- Precision : ≤5% RSD for intra-/inter-day replicates.
- LOD/LOQ : Confirm sensitivity at nanomolar levels .
Q. What safety protocols are critical during synthesis and handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., thiophene derivatives).
- Waste disposal : Neutralize acidic/basic by-products before disposal .
Cross-Disciplinary Applications
Q. How can this compound be repurposed for materials science applications?
- Conductive polymers : Incorporate into polythiophene matrices to study charge transport properties .
- Metal-organic frameworks (MOFs) : Use as a ligand for constructing porous materials with catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
